molecular formula C16H22N2O4 B2880406 N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034272-35-8

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2880406
CAS RN: 2034272-35-8
M. Wt: 306.362
InChI Key: NMKDEBCDJSGFFO-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its therapeutic potential. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues.

Mechanism Of Action

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory, analgesic, and anti-cancer effects (Pacher et al., 2006). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to activate the CB2 receptor in a dose-dependent manner, leading to downstream signaling pathways that mediate its therapeutic effects (Gertsch et al., 2010).
Biochemical and Physiological Effects:
Activation of the CB2 receptor by N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation (Gertsch et al., 2010). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation (Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission, in animal models of neuropathic pain (Guindon et al., 2013).

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells and peripheral tissues. However, one limitation of using N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its relatively low potency compared to other CB2 agonists, which may require higher concentrations for therapeutic effects (Gertsch et al., 2010).

Future Directions

There are several future directions for research on N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012). Another area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases, as it has been shown to reduce the activation of microglia in animal models (Zhang et al., 2017). Finally, further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases, including inflammation, pain, and cancer. Its selectivity for the CB2 receptor allows for more specific targeting of immune cells and peripheral tissues, but its relatively low potency may require higher concentrations for therapeutic effects. Further research is needed to optimize the synthesis and potency of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide for use in therapeutic applications, as well as to explore its potential use in the treatment of cancer and neuroinflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 4-bromoaniline with cyclohexanone to form 4-bromocyclohexanone. This intermediate is then reacted with 3-tetrahydrofuranyl lithium to form the corresponding alcohol, which is subsequently converted to the corresponding tosylate. The tosylate is then reacted with 2-amino-3-pyridinecarboxylic acid to form N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Atwood et al., 2008).

Scientific Research Applications

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis (Gertsch et al., 2010; Izzo et al., 2012). N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to reduce pain in animal models of neuropathic pain and bone cancer pain (Guindon et al., 2013; Zhang et al., 2017). In addition, N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines (McHugh et al., 2010; Xu et al., 2012).

properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-12-5-3-11(4-6-12)18-15(20)14-2-1-8-17-16(14)22-13-7-9-21-10-13/h1-2,8,11-13,19H,3-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKDEBCDJSGFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxycyclohexyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

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